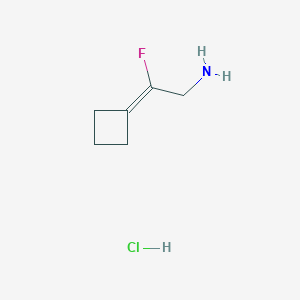

2-Cyclobutylidene-2-fluoroethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Cyclobutylidene-2-fluoroethanamine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related cyclobutane derivatives and their structural characteristics, which can be useful in understanding the molecular framework of similar compounds. Cyclobutane is a four-membered ring structure that is known for its strain and unique reactivity due to the ring tension .

Synthesis Analysis

The synthesis of cyclobutane derivatives can involve various methods, including cycloadditions and rearrangements. For instance, cycloadditions of 1-ethynylcyclohex-1-ene with different fluorochloroethylenes have been used to produce compounds with cyclobutane structures . These reactions can lead to the formation of complex derivatives that may include fluorine atoms, similar to the compound of interest. Although the exact synthesis of "2-Cyclobutylidene-2-fluoroethanamine;hydrochloride" is not described, the methodologies mentioned could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the ring strain and the positions of substituents on the ring. For example, in cyclobutyl chloride, the chlorine atom is found at the equatorial position of the puckered ring . This information is crucial for understanding the three-dimensional conformation of cyclobutane derivatives, which can influence their chemical reactivity and physical properties. The puckering of the ring is a common feature that can affect the overall stability and reactivity of the compound.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including hydrolysis, Diels-Alder reactions, and rearrangements. For example, hydrolysis of certain cyclobutane derivatives can lead to the formation of monoketones . Additionally, Diels-Alder reactions can be used to form adducts with maleic anhydride or dicarbethoxyacetylene . These reactions demonstrate the versatility of cyclobutane derivatives in synthetic chemistry and their potential to form a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can significantly affect properties like dipole moments and reactivity. For instance, the quadrupole coupling constants of the chlorine atom in cyclobutyl chloride provide insight into the electronic environment of the molecule . These properties are essential for predicting the behavior of cyclobutane derivatives in different chemical environments and for designing new compounds with desired characteristics.

科学的研究の応用

Reactions and Synthesis

- The study by Mir and Shreeve (1994) discusses the reactions of 1,2-dichlorotetrafluorocyclobut-1-ene and 1,2-dichlorohexafluorocyclopent-1-ene with 2-mercaptoethanol or 1,2-ethanedithiol, leading to new mono- or di-substituted cycloolefins. This highlights the potential of cyclobutylidene compounds in synthesizing new organic molecules with potential applications in drug development and materials science (Mir & Shreeve, 1994).

Structural Studies

- Kim and Gwinn (1966) investigated the microwave spectra, dipole moments, structure, and ring puckering vibration of cyclobutyl chloride and cyclobutyl fluoride. Their work provides insights into the structural properties of cyclobutylidene compounds, which is crucial for understanding their reactivity and potential applications in designing new materials and pharmaceuticals (Kim & Gwinn, 1966).

Medicinal Chemistry

- The synthesis of nucleoside analogues via annulations of donor acceptor aminocyclopropanes and aminocyclobutanes, as discussed by Racine, Vuilleumier, and Waser (2016), indicates the relevance of cyclobutylidene derivatives in medicinal chemistry. Their work contributes to the development of bioactive compounds against cancer and viral infections (Racine, Vuilleumier, & Waser, 2016).

Material Science

- The work by Smith et al. (2004) on the thermal cyclopolymerization of specific monomers to produce semi-crystalline perfluorocyclobutyl (PFCB) polymers showcases the potential of cyclobutylidene compounds in creating new materials with unique properties. Such materials could have applications in various industries, including electronics, coatings, and aerospace (Smith et al., 2004).

Safety and Hazards

特性

IUPAC Name |

2-cyclobutylidene-2-fluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-6(4-8)5-2-1-3-5;/h1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWVYAGOSOCFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(CN)F)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutylidene-2-fluoroethanamine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)

![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)

![2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2499040.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)

![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)